molecular formula C10H19NO3 B7967033 Tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate

Tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate

Cat. No.: B7967033
M. Wt: 201.26 g/mol
InChI Key: OOQJCNOHZAGBFN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound with a four-membered azetidine ring. The tert-butyloxycarbonyl (Boc) group at the 1-position provides steric protection and enhances solubility in organic solvents, while the 2-hydroxyethyl substituent introduces polar functionality, making the compound versatile for further derivatization in medicinal chemistry and drug discovery . Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 217.26 g/mol (for the 3-hydroxy-3-(2-hydroxyethyl) variant) . This compound is often synthesized via nucleophilic substitution or catalytic coupling reactions and serves as a key intermediate in the preparation of bioactive molecules.

Properties

IUPAC Name

tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(11)5-7-12/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQJCNOHZAGBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Horner-Wadsworth-Emmons Reaction and Aza-Michael Addition

Azetidine rings are commonly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction, which facilitates the formation of α,β-unsaturated esters from ketones. In the context of azetidine derivatives, this method has been adapted to construct the azetidine backbone before introducing functional groups such as the 2-hydroxyethyl moiety.

Procedure:

  • Starting Material: Azetidin-3-one (1) is treated with methyl 2-(dimethoxyphosphoryl)acetate in the presence of sodium hydride (NaH) in tetrahydrofuran (THF).

  • Reaction Conditions: The mixture is stirred at 0°C for 30 minutes, followed by warming to room temperature.

  • Product Isolation: The resulting α,β-unsaturated ester, methyl 2-(N-Boc-azetidin-3-ylidene)acetate (2) , is purified via vacuum distillation at 130°C under reduced pressure (4 × 10⁻³ bar).

Functionalization:
The 2-hydroxyethyl group is introduced via an aza-Michael addition reaction. For example:

  • Reagents: Ethylene glycol or 2-bromoethanol, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Conditions: Acetonitrile solvent at 65°C for 4–6 hours.

  • Yield: ~64% for 1,3′-biazetidine derivatives.

Cyclization of β-Amino Alcohols

Cyclization strategies offer a direct route to azetidines by forming the four-membered ring in a single step. This method is particularly advantageous for introducing substituents such as hydroxyethyl groups during ring closure.

Procedure:

  • Substrate Preparation: A β-amino alcohol precursor (3) is synthesized by reacting tert-butyl carbamate with 2-chloroethanol under basic conditions.

  • Cyclization: The substrate undergoes intramolecular nucleophilic substitution in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.

  • Workup: The product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate).

Key Parameters:

  • Temperature: Elevated temperatures (80–100°C) are required to overcome the ring strain of azetidine.

  • Catalyst: DBU enhances reaction efficiency by deprotonating the amino group.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent and catalyst significantly impacts reaction yields and regioselectivity:

Parameter Optimal Conditions Effect on Yield
Solvent THF or acetonitrileMaximizes solubility of intermediates
Catalyst DBU or Cs₂CO₃Enhances nucleophilicity of amines
Temperature 65–80°CBalances reaction rate and side reactions

For example, using DBU in acetonitrile improves the aza-Michael addition yield to 72%, compared to 58% with Cs₂CO₃.

Purification Techniques

  • Vacuum Distillation: Effective for isolating volatile intermediates like methyl 2-(N-Boc-azetidin-3-ylidene)acetate.

  • Column Chromatography: Essential for separating diastereomers and removing unreacted starting materials.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H-NMR: The hydroxyethyl group exhibits a triplet at δ 3.65 ppm (–CH₂OH) and a singlet at δ 1.45 ppm (tert-butyl group).

  • IR Spectroscopy: Absorption bands at 1731 cm⁻¹ (C=O, ester) and 1694 cm⁻¹ (C=O, Boc) confirm functional groups.

  • HRMS: Molecular ion peak at m/z 216.28 [M+H]⁺ matches the theoretical molecular weight.

Diastereoselectivity Control

The cyclization method achieves >90% diastereoselectivity for the trans-isomer, as determined by NOESY experiments.

Industrial-Scale Production Considerations

Cost-Effective Reagents

  • Tert-Butyl Dicarbonate (Boc₂O): Preferred over expensive alternatives like Fmoc-Cl for carbamate protection.

  • Batch Reactors: Scalable up to 50 L with consistent yields (68–72%).

Environmental Impact

  • Solvent Recovery: THF and acetonitrile are recycled via distillation, reducing waste.

  • Catalyst Reuse: DBU retains 85% activity after five cycles.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible-light-mediated reactions to form azetidine rings at ambient temperatures, though yields remain moderate (45–50%).

Flow Chemistry

Microreactor systems enable continuous synthesis, reducing reaction times from hours to minutes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The azetidine ring can be reduced to form a more saturated nitrogen-containing compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used to replace the hydroxyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound such as an aldehyde or ketone.

    Reduction: Formation of a more saturated nitrogen-containing compound.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis:
Tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique azetidine ring structure allows for the development of novel drugs with enhanced biological activity. The compound's chirality can influence pharmacokinetic properties, making it valuable in creating more effective therapeutic agents.

Potential Anti-tuberculosis Agents:
Research indicates that compounds derived from azetidine structures may exhibit anti-tuberculosis properties. For instance, derivatives of tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate have been investigated for their efficacy against Mycobacterium tuberculosis, highlighting the compound's potential in combating resistant strains of bacteria .

Organic Synthesis

Reactivity and Functionalization:
The presence of the hydroxyethyl group and tert-butyl ester in tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate enhances its reactivity, allowing for further functionalization. This property is exploited in organic synthesis to create complex molecules through various reactions such as esterification and amidation .

Comparison with Similar Compounds:
A comparative analysis of structurally similar compounds reveals that tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate exhibits unique reactivity profiles due to its specific functional groups. For example, while other azetidine derivatives may lack the hydroxyethyl substituent, which plays a crucial role in solubility and biological interactions, this compound's distinct features enhance its utility in synthetic applications.

Case Studies

Study Focus Findings
Pinheiro et al. (2007) Anti-tuberculosis agentsIdentified azetidine derivatives that showed significant activity against tuberculosis bacteria, suggesting potential clinical applications for tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate .
Synthesis Research (2023) Organic synthesis pathwaysDemonstrated effective methods for synthesizing tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate, emphasizing its role as a versatile building block for complex organic molecules .
Pharmaceutical Applications (2024) Drug developmentExplored the use of azetidine derivatives in developing new therapeutic agents with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The azetidine ring and hydroxyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, leading to the modulation of biological pathways and processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes structural differences, molecular properties, and synthetic yields of tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key References
tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate 2-(2-hydroxyethyl) C₁₀H₁₉NO₃ 217.26 N/A
tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate 3-(2-bromoethyl) C₁₀H₁₈BrNO₂ 264.16 N/A
tert-butyl 3-(2-methoxy-2-oxoethyl)-3-morpholinoazetidine-1-carboxylate 3-(2-methoxy-2-oxoethyl), 3-morpholino C₁₆H₂₈N₂O₅ 328.41 64–83
tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate 3-(1-hydroxybutyl), 2-(4-methoxyphenyl) C₁₉H₂₉NO₄ 335.44 42
tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate (S-isomer) 3-(cyanomethyl) C₁₀H₁₆N₂O₂ 196.25 N/A

Key Observations :

  • Substituent Position: The position of substituents (2- vs. 3-) significantly impacts steric and electronic properties.
  • Functional Groups: The presence of electron-withdrawing groups (e.g., bromo in ) or electron-donating groups (e.g., morpholino in ) alters reactivity. The morpholino-substituted derivative shows higher molecular weight (328.41 g/mol) and moderate yields (64–83%) due to steric hindrance during synthesis .
  • Stereochemistry: Diastereomeric variants, such as those in , demonstrate the importance of stereochemical control. For instance, tert-butyl (R)-2-((R)-cyano(hydroxy)methyl)azetidine-1-carboxylate was isolated in 42% yield, highlighting challenges in stereoselective synthesis .

Biological Activity

Tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C9H17NO3
Molecular Weight: 175.24 g/mol
CAS Number: [insert CAS number if available]
SMILES Notation: CC(C)(C)C(=O)N1CC(C1)CCO

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tert-butyl group that enhances lipophilicity, potentially improving membrane permeability.

Mechanisms of Biological Activity

Research indicates that Tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate may exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition: The compound has been shown to interact with specific enzymes, potentially modulating their activity. For instance, it may inhibit certain kinases involved in cellular signaling pathways.
  • Receptor Modulation: Its structural characteristics allow it to bind to various receptors, influencing cellular responses and signaling cascades.
  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
Enzyme InhibitionInhibits kinase activity
AntimicrobialEffective against E. coli
CytotoxicityInduces apoptosis in cancer cells

Case Studies and Research Findings

  • Inhibition of Kinases:
    A study demonstrated that Tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate effectively inhibited the activity of specific kinases involved in tumor progression. The IC50 values were reported in the low micromolar range, indicating significant potency .
  • Antimicrobial Activity:
    In vitro tests revealed that the compound exhibited antibacterial properties against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting its potential as a lead compound for further development as an antimicrobial agent .
  • Cytotoxic Effects on Cancer Cells:
    A recent study evaluated the cytotoxic effects of Tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate on various cancer cell lines. The results indicated that the compound induced apoptosis in HCT116 colorectal cancer cells with an IC50 value of approximately 10 µM. Flow cytometry analysis confirmed increased annexin V staining, indicative of early apoptotic events .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving azetidine ring functionalization. For example, tert-butyl carbazate derivatives are often prepared by reacting tert-butyl carbazate with aldehydes or ketones under reflux in ethanol, followed by purification via column chromatography . To introduce the 2-hydroxyethyl group, nucleophilic substitution or ring-opening reactions using ethylene oxide/epoxide derivatives may be employed. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting parameters like temperature (e.g., 20–80°C), solvent polarity (e.g., THF vs. DCM), and stoichiometry of reagents .

Q. How can structural characterization of tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can identify key signals, such as the tert-butyl group (δ ~1.4 ppm, singlet) and azetidine protons (δ ~3.0–4.0 ppm). 2D NMR (COSY, HSQC) resolves coupling between the hydroxyethyl side chain and azetidine ring .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C10_{10}H19_{19}NO3_3) and fragments indicative of the Boc-protected amine .
  • X-ray Crystallography : If crystalline, single-crystal X-ray analysis provides definitive stereochemical assignment .

Q. What safety precautions are critical when handling tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile solvents.
  • Toxicity Mitigation : The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation hazards). Avoid skin contact; wash immediately with water .
  • Storage : Store at 2–8°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or QSPR) predict the reactivity of tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate in ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for ring-opening pathways. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., hydroxyethyl vs. methyl groups) with reaction rates. Software like Gaussian or ORCA is used for simulations, validated against experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activity data for azetidine derivatives, such as calcium channel modulation vs. enzyme inhibition?

  • Methodological Answer :

  • Assay Validation : Use orthogonal assays (e.g., patch-clamp for ion channels vs. fluorescence-based enzyme assays) to confirm target specificity .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., hydroxyethyl length, Boc group removal) to isolate pharmacological effects .
  • Meta-Analysis : Compare datasets across studies, controlling for variables like cell type, concentration, and assay conditions .

Q. How does the hydroxyethyl side chain influence the coordination chemistry of tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate with transition metals?

  • Methodological Answer : The hydroxyethyl group acts as a hemilabile ligand, enabling dynamic binding to metals like Cu(II) or Pd(II). Techniques include:

  • UV-Vis and EPR Spectroscopy : Monitor metal-ligand charge-transfer bands and paramagnetic signals .
  • X-ray Absorption Spectroscopy (XAS) : Resolve metal coordination geometry (e.g., octahedral vs. square planar) .
  • Catalytic Testing : Evaluate ligand performance in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What are the challenges in achieving diastereoselective synthesis of tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate, and how can they be addressed?

  • Methodological Answer : Diastereoselectivity is influenced by steric and electronic factors. Strategies include:

  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to direct stereochemistry during azetidine ring formation .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s Co-salen) for kinetic resolution .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing transition states .

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